N-methyl-2-oxoglutaramic acid

Catalog No.
S585788
CAS No.
M.F
C6H9NO4
M. Wt
159.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-2-oxoglutaramic acid

Product Name

N-methyl-2-oxoglutaramic acid

IUPAC Name

5-(methylamino)-2,5-dioxopentanoic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11)

InChI Key

MOIJYNHJLPUMNX-UHFFFAOYSA-N

SMILES

CNC(=O)CCC(=O)C(=O)O

Canonical SMILES

CNC(=O)CCC(=O)C(=O)O

The exact mass of the compound N-methyl-2-oxoglutaramic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Formula (C6H9NO4) and Weight (159.14 g/mol)

N-methyl-2-oxoglutaramic acid possesses the molecular formula C6H9NO4, corresponding to a molecular weight of 159.14 grams per mole [4]. The compound's structural identification is confirmed through its SMILES notation CNC(=O)CCC(=O)C(=O)O, which precisely describes the molecular connectivity [4]. The InChI identifier InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11) provides additional structural verification [4]. The compound exhibits a collision cross section of 131.7 Ų when analyzed as the [M+H]+ adduct at m/z 160.06044 [4].

Structural Characteristics and Functional Groups

The molecular architecture of N-methyl-2-oxoglutaramic acid incorporates multiple functional groups that define its chemical behavior [4]. The structure contains a primary amide group (-CONH-) with N-methylation, creating a secondary amide functionality [23] [24]. This amide linkage exhibits planar geometry due to resonance stabilization between the carbonyl carbon and the nitrogen atom [23]. The compound also features a ketone group positioned at the 2-carbon, characteristic of alpha-keto acids [2] [8]. Additionally, a terminal carboxylic acid group (-COOH) completes the structural framework [4]. The presence of these functional groups creates a molecule with both electrophilic and nucleophilic sites, enabling diverse chemical reactivity patterns [23] [24].

The amide functional group demonstrates restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance structures [25] [32]. This rotational barrier typically ranges from 15-25 kilocalories per mole for N-methylamides, significantly affecting the compound's conformational dynamics [32]. The ketone carbonyl exhibits high polarity due to the electronegativity difference between carbon and oxygen atoms, creating a substantial dipole moment [27].

Conjugation Relationships and Acid-Base Properties

N-methyl-2-oxoglutaramic acid exhibits complex acid-base behavior due to its multiple ionizable groups [11] [14]. The carboxylic acid group represents the primary acidic center with an estimated pKa value between 2.5-4.5, consistent with alpha-keto acids [11] [14]. The 2-oxoglutaric acid analogue demonstrates a pKa of approximately 2.47, providing a reference point for the acid strength of this compound class [11]. The amide nitrogen typically exhibits very weak basicity, with pKa values generally below zero [15].

The compound's ionization behavior follows a stepwise pattern, with the carboxylic acid group undergoing initial deprotonation to form the carboxylate anion [33]. This deprotonation creates resonance stabilization through delocalization of the negative charge across both oxygen atoms of the carboxylate group [33]. The ketone functionality does not participate directly in acid-base equilibria under physiological conditions but can influence the overall electronic distribution within the molecule [27].

The conjugation relationships within the molecule involve the amide resonance system, where electron delocalization occurs between the amide nitrogen lone pair and the carbonyl pi-system [23] [25]. This conjugation reduces the basicity of the nitrogen atom and increases the stability of the amide bond [23]. The alpha-keto acid structure creates additional electronic effects through the proximity of the ketone and carboxylic acid functional groups [8].

Physical and Chemical Characteristics

Physical Properties Data Table

PropertyValueReference Compound
Molecular Weight159.14 g/molN-methyl-2-oxoglutaramic acid [4]
Predicted CCS ([M+H]+)131.7 ŲN-methyl-2-oxoglutaramic acid [4]
Melting Point113-117°C (estimated)2-oxoglutaric acid [5] [11]
SolubilityHigh in waterAlpha-keto acids [11]
Physical StateCrystalline solidAlpha-keto acids [5]

The physical characteristics of N-methyl-2-oxoglutaramic acid reflect its multiple polar functional groups and hydrogen bonding capabilities [11] [33]. The compound exhibits high water solubility due to the presence of the carboxylic acid group, amide functionality, and ketone moiety [11] [33]. The melting point is estimated to fall within the range of 113-117°C, based on structural similarity to 2-oxoglutaric acid [5] [11].

The compound's chemical stability is influenced by the alpha-keto acid structure, which can undergo various reactions including decarboxylation under specific conditions [2] [8]. The amide bond provides significant stability under neutral and mildly acidic conditions but may hydrolyze under strongly acidic or basic conditions [23] [24]. The ketone functionality remains relatively stable but can participate in nucleophilic addition reactions [27] [34].

Stereochemistry and Conformational Analysis

N-methyl-2-oxoglutaramic acid does not contain chiral centers, eliminating the possibility of optical isomerism [4]. However, the compound exhibits conformational complexity due to rotational barriers around single bonds, particularly the amide carbon-nitrogen bond [25] [32]. The amide group adopts a planar configuration with the methyl substituent on nitrogen capable of existing in different rotational orientamers [25].

The conformational analysis reveals that the amide functionality can exist in both s-cis and s-trans conformations relative to the carbonyl orientation [13]. The rotational barrier around the amide carbon-nitrogen bond ranges from 15-25 kilocalories per mole, depending on environmental conditions [32]. Temperature and solvent effects significantly influence the conformational equilibrium, with higher temperatures favoring rapid interconversion between rotamers [25].

The molecular chain adopts extended conformations in solution due to minimal steric interactions between functional groups [13]. The carboxylic acid terminus can engage in hydrogen bonding with the amide group, potentially stabilizing specific conformational arrangements [13]. The overall molecular flexibility allows for multiple low-energy conformations accessible at room temperature [13].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

NMR TypeChemical Shift RangeAssignmentReference
1H NMR2.4-2.6 ppmCH2 adjacent to ketone [18]
1H NMR2.6-2.8 ppmCH2 adjacent to amide [18]
1H NMR2.8-3.2 ppmN-CH3 group [19]
13C NMR20-30 ppmAliphatic carbons [18]
13C NMR170-180 ppmAmide carbonyl [18]
13C NMR200-210 ppmKetone carbonyl [18]

The nuclear magnetic resonance spectroscopic properties of N-methyl-2-oxoglutaramic acid provide detailed structural information [18] [19]. The 1H NMR spectrum exhibits characteristic chemical shifts for the N-methyl group appearing between 2.8-3.2 parts per million, consistent with N-methylamide functionality [19]. The methylene protons adjacent to the ketone appear as a multiplet around 2.4-2.6 parts per million, while those adjacent to the amide carbonyl resonate at 2.6-2.8 parts per million [18].

The 13C NMR spectrum demonstrates distinct carbonyl signals, with the amide carbonyl appearing at approximately 170-180 parts per million and the ketone carbonyl at 200-210 parts per million [18]. The aliphatic carbon atoms resonate in the 20-30 parts per million region [18]. The amide carbon-nitrogen bond rotation creates dynamic NMR effects, potentially causing peak broadening or coalescence at intermediate temperatures [25].

Infrared Spectroscopy Characteristics

Functional GroupWavenumber (cm⁻¹)AssignmentReference
N-H stretch3300-3500Amide N-H [16] [24]
C=O stretch (amide)1640-1680Amide I band [24] [28]
C=O stretch (ketone)1710-1720Ketone carbonyl [16] [27]
C=O stretch (acid)1700-1760Carboxylic acid [26] [29]
O-H stretch2500-3300Carboxylic acid O-H [26] [29]

The infrared spectroscopic analysis reveals multiple characteristic absorption bands corresponding to the various functional groups present [16] [24] [26]. The amide N-H stretching vibration appears as a broad band between 3300-3500 cm⁻¹ due to hydrogen bonding effects [24]. The amide carbonyl (Amide I band) exhibits absorption between 1640-1680 cm⁻¹, while the ketone carbonyl stretches at 1710-1720 cm⁻¹ [16] [24] [27]. The carboxylic acid carbonyl demonstrates absorption between 1700-1760 cm⁻¹, with the exact position depending on hydrogen bonding and molecular associations [26] [29].

Mass Spectrometry Fragmentation

The mass spectrometric behavior of N-methyl-2-oxoglutaramic acid follows predictable fragmentation patterns [20]. The molecular ion peak appears at m/z 159, corresponding to the molecular weight [4]. Common fragmentation pathways include loss of the carboxylic acid group (loss of 45 mass units), resulting in fragments at m/z 114 [20]. Additional fragmentations involve cleavage adjacent to the carbonyl groups, producing characteristic fragment ions that facilitate structural identification [20].

XLogP3

-1.1

Wikipedia

N-methyl-2-oxoglutaramic acid

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Last modified: 02-18-2024

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